molecular formula C9H15NO2S3 B11613470 (1,1-dioxo-2,5-dihydrothiophen-3-yl) N,N-diethylcarbamodithioate CAS No. 79691-59-1

(1,1-dioxo-2,5-dihydrothiophen-3-yl) N,N-diethylcarbamodithioate

Cat. No.: B11613470
CAS No.: 79691-59-1
M. Wt: 265.4 g/mol
InChI Key: ZBYPTYRALOGNKA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including (1,1-dioxo-2,5-dihydrothiophen-3-yl) N,N-diethylcarbamodithioate, typically involves condensation reactions. Some common methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives .

Industrial Production Methods

Industrial production of thiophene derivatives often employs similar synthetic routes but on a larger scale. The choice of method depends on the desired yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of these processes .

Chemical Reactions Analysis

Types of Reactions

(1,1-dioxo-2,5-dihydrothiophen-3-yl) N,N-diethylcarbamodithioate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thiols or thioethers .

Mechanism of Action

The mechanism of action of (1,1-dioxo-2,5-dihydrothiophen-3-yl) N,N-diethylcarbamodithioate involves its interaction with specific molecular targets and pathways. The compound can modulate various biochemical processes by binding to enzymes or receptors, thereby influencing their activity . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1,1-dioxo-2,5-dihydrothiophen-3-yl) N,N-diethylcarbamodithioate stands out due to its unique combination of sulfur and nitrogen atoms within its structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

79691-59-1

Molecular Formula

C9H15NO2S3

Molecular Weight

265.4 g/mol

IUPAC Name

(1,1-dioxo-2,5-dihydrothiophen-3-yl) N,N-diethylcarbamodithioate

InChI

InChI=1S/C9H15NO2S3/c1-3-10(4-2)9(13)14-8-5-6-15(11,12)7-8/h5H,3-4,6-7H2,1-2H3

InChI Key

ZBYPTYRALOGNKA-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=S)SC1=CCS(=O)(=O)C1

solubility

26.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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